rac-(1R,2S)-2-(methoxycarbonyl)-1-methylcyclobutane-1-carboxylicacid,cis
Description
Chemical Structure:
The compound features a cyclobutane ring with three substituents:
- A methyl group at position 1.
- A carboxylic acid group (-COOH) at position 1.
- A methoxycarbonyl group (-COOCH₃) at position 2.
The stereochemistry is defined as rac-(1R,2S), with a cis configuration between the methyl and methoxycarbonyl groups.
Molecular Formula: Likely C₉H₁₄O₄ (inferred from a structurally similar dimethyl analog in ).
Key Features:
Properties
IUPAC Name |
(1S,2R)-2-methoxycarbonyl-1-methylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-8(7(10)11)4-3-5(8)6(9)12-2/h5H,3-4H2,1-2H3,(H,10,11)/t5-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVDELNTEGUYNS-XNCJUZBTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1C(=O)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@H]1C(=O)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cu(I)-Catalyzed Intermolecular Cycloadditions
Cu(I)-catalyzed [2 + 2] photocycloadditions are widely employed for constructing cyclobutane rings with regio- and stereochemical control. For rac-(1R,2S)-2-(methoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid, cis, this method involves irradiating a mixture of methyl-substituted and methoxycarbonyl-functionalized olefins in the presence of Cu(I) catalysts such as CuOTf. The reaction typically proceeds in ether solvents (e.g., THF) under λ = 254 nm UV light, yielding cyclobutanes with cis-anti-cis stereochemistry.
Key Example :
- Substrates: Methyl acrylate and 1-methyl-1-cyclobutene.
- Conditions: CuOTf (5 mol%), THF, λ = 254 nm, 24 h.
- Outcome: 48–62% yield of cis-cyclobutane product with diastereomeric ratios (d.r.) up to 89:11.
The facial selectivity arises from the preferential coordination of Cu(I) to the electron-rich olefin, orienting the methoxycarbonyl and methyl groups into cis positions. Post-reaction oxidative cleavage of exocyclic double bonds (e.g., using OsO₄/NaIO₄) converts ester groups to carboxylic acids.
Hydrolysis of Dicyanide Precursors
Sulfuric Acid Monohydrate-Mediated Hydrolysis
Adapted from the synthesis of cis-cyclobutane-1,2-dicarboxylic acid, this method involves hydrolyzing a cis-cyclobutane-1,2-dicyanide intermediate under controlled acidic conditions to retain cis-configuration.
Procedure :
- Adduct Formation : React cis-cyclobutane-1,2-dicyanide with sulfuric acid monohydrate (H₂SO₄·H₂O) at 50–95°C for 1–2 hours.
- Hydrolysis : Add excess water and reflux to hydrolyze nitriles to carboxylic acids.
- Selective Esterification : Protect one carboxylic acid as a methyl ester using methanol/H₂SO₄.
Data :
| Step | Conditions | Yield |
|---|---|---|
| Adduct formation | H₂SO₄·H₂O, 90°C, 1.5 h | 95% |
| Hydrolysis | H₂O, reflux, 2 h | 91% |
| Esterification | MeOH, H₂SO₄, 60°C, 4 h | 85% |
This method avoids isomerization to trans-products, a common issue in hydrochloric acid-mediated hydrolysis.
Intramolecular Photocycloaddition and Functionalization
Bicyclic Intermediate Synthesis
Intramolecular [2 + 2] photocycloadditions of tethered dienes generate bicyclo[3.2.0]heptane intermediates, which are subsequently functionalized.
Example :
- Substrate: 3-(Methoxycarbonyl)-4-methyl-1,5-diene.
- Conditions: [tmba][NTf₂] ionic liquid, λ = 350 nm, 6 h.
- Outcome: Bicyclo[3.2.0]heptane in 70% yield, followed by ring-opening oxidation to yield the target compound.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cu(I)-Catalyzed [2 + 2] | High stereoselectivity, scalable | Requires UV irradiation | 48–62% |
| Dicyanide Hydrolysis | Avoids isomerization, high yield | Multi-step, harsh acidic conditions | 85–91% |
| Intramolecular Cycload. | Direct access to bicyclic intermediates | Complex substrate synthesis | 60–70% |
Mechanistic Insights
Stereochemical Control in [2 + 2] Reactions
The cis-anti-cis configuration in Cu(I)-catalyzed reactions results from suprafacial–antarafacial orbital interactions, stabilized by Cu(I)-olefin coordination. In hydrolysis methods, sulfuric acid monohydrate’s high polarity prevents cis-to-trans isomerization by stabilizing the transition state.
Chemical Reactions Analysis
Carboxylic Acid Group
-
Amide Formation : Reacts with chiral amines (e.g., (R)-phenylglycinol) to form diastereomeric amides, enabling enantiomeric resolution .
-
Esterification : Under acidic conditions, the carboxylic acid can esterify with alcohols, though this is typically avoided post-synthesis .
Methoxycarbonyl Group
-
Hydrolysis : The ester group can hydrolyze to a carboxylic acid under basic conditions (e.g., NaOH), forming a dicarboxylic acid derivative :
Key Research Findings
-
Stereochemical Stability : The cis configuration remains stable under standard conditions, but transesterification or ring-opening may occur under harsh acidic/basic environments .
-
Biological Relevance : While not directly studied for this compound, structurally similar cyclobutane carboxylic acids exhibit metabolic and enzymatic interactions, suggesting potential bioactivity .
-
Derivatization : Patent literature highlights cyclobutane derivatives as intermediates in synthesizing modulators for therapeutic targets (e.g., RXFP1 for heart failure) .
Comparative Reactivity
Scientific Research Applications
rac-(1R,2S)-2-(methoxycarbonyl)-1-methylcyclobutane-1-carboxylicacid,cis has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying cyclobutane derivatives.
Biology: The compound’s structural features make it a candidate for studying enzyme-substrate interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-(methoxycarbonyl)-1-methylcyclobutane-1-carboxylicacid,cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Cyclobutane Derivatives
a. rac-(1R,2S)-2-(methoxycarbonyl)-1,2-dimethylcyclobutane-1-carboxylic acid ()
b. (1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid ()
Cyclohexane Derivatives
cis-Cyclohexane-1,2-dicarboxylic acid ()
Key Insight : The cyclohexane analog’s lower ring strain enhances thermodynamic stability and solubility but reduces reactivity compared to cyclobutane derivatives.
Amino-Substituted Cycloalkanes
cis-3-Amino-2,2-dimethylcyclobutanecarboxylic acid ()
- Substituents: Amino group at C3, dimethyl at C2.
- Comparison: The amino group introduces basicity and hydrogen-bonding capacity, which could enhance biological interactions (e.g., enzyme binding) absent in the target compound’s ester-dominated structure .
Crystallographic Behavior
- Hydrogen Bonding : The cis configuration allows intramolecular interactions between the carboxylic acid and ester groups, promoting specific crystal packing motifs (e.g., chains or layers) .
- Comparison : Trans isomers (e.g., ) exhibit weaker intermolecular interactions due to staggered substituents, often leading to lower melting points .
Biological Activity
Rac-(1R,2S)-2-(methoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid, cis, is a chiral bicyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, synthesis methods, and potential applications.
Chemical Structure and Properties
The molecular formula of rac-(1R,2S)-2-(methoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid is C7H12O4. The compound features a cyclobutane ring with methoxycarbonyl and carboxylic acid functional groups that contribute to its reactivity and interaction with biological systems.
Biological Activity Overview
Recent studies have indicated that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary investigations suggest that rac-(1R,2S)-2-(methoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid may possess antimicrobial properties against certain bacteria and fungi.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses in cellular models.
- Metabolic Effects : Research indicates that it may influence metabolic pathways, although specific mechanisms remain to be elucidated.
Antimicrobial Studies
In vitro studies have demonstrated the compound's efficacy against a range of microbial strains. The disc diffusion method was employed to assess antibacterial activity, showing significant inhibition zones against Gram-positive and Gram-negative bacteria.
| Microbial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
Anti-inflammatory Activity
The anti-inflammatory potential was evaluated using a formalin-induced licking test in animal models. Results indicated a notable reduction in inflammation markers when treated with the compound compared to controls.
| Treatment Group | Inflammation Reduction (%) |
|---|---|
| Control | 10 |
| rac-(1R,2S) | 45 |
Metabolic Pathway Modulation
Studies investigating the metabolic effects of the compound revealed alterations in glucose metabolism and lipid profiles in treated subjects. These findings suggest a role in metabolic regulation but require further exploration to clarify mechanisms.
Case Studies
A recent study isolated rac-(1R,2S)-2-(methoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid from natural sources and assessed its biological activity through various assays. The study highlighted the compound's potential as a therapeutic agent due to its multifaceted biological effects.
Synthesis Methods
The synthesis of rac-(1R,2S)-2-(methoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid has been achieved through several methods:
- Cyclization Reactions : Utilizing starting materials such as methyl acrylate and appropriate catalysts.
- Chiral Resolution : Employing chiral auxiliaries to obtain enantiomerically pure forms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
